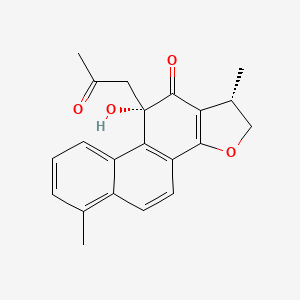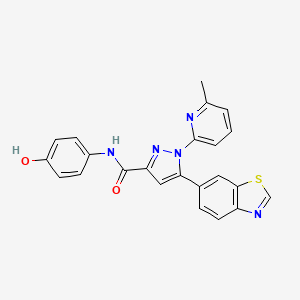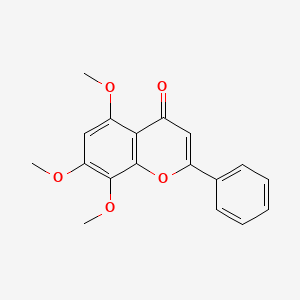
Norwogonin 5,7,8-trimethyl ether
概要
説明
作用機序
Target of Action
Norwogonin 5,7,8-trimethyl ether, also known as 5,7,8-trimethoxyflavone, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes . It also acts as an agonist of the TrkB , the main signaling receptor of brain-derived neurotrophic factor (BDNF) .
Mode of Action
The compound inhibits NO production by interacting with NOS . It decreases NO production in a dose-dependent manner . As an agonist of TrkB, it stimulates the activity of this receptor, which is crucial for neuron survival and differentiation .
Biochemical Pathways
The inhibition of NOS leads to a decrease in NO production, affecting various biochemical pathways that rely on NO as a signaling molecule . The activation of TrkB triggers downstream signaling pathways involved in neuronal survival and differentiation .
Result of Action
By inhibiting NO production, this compound can modulate inflammatory responses, as NO plays a key role in inflammation . Its activation of TrkB may have neuroprotective effects, promoting neuron survival and differentiation .
生化学分析
Biochemical Properties
Norwogonin 5,7,8-trimethyl ether plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. It inhibits nitric oxide synthase with an IC50 value of 39.1 micromolar . This inhibition is crucial in reducing inflammation, as nitric oxide is a mediator of inflammatory responses. The compound interacts with enzymes such as nitric oxide synthase, and proteins involved in the inflammatory pathway, thereby modulating their activity and reducing the production of nitric oxide .
Cellular Effects
This compound exerts various effects on different cell types. In RAW 264.7 macrophages, it decreases nitric oxide production in a dose-dependent manner without affecting cell viability . In PC12 cells, it alleviates hypoxia-induced oxidative stress and apoptosis by increasing cell viability, reducing lactate dehydrogenase release, and maintaining the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . Additionally, it influences cell signaling pathways by decreasing the expression levels of hypoxia-inducible factor 1-alpha and vascular endothelial growth factor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as an inhibitor of nitric oxide synthase, thereby reducing the production of nitric oxide . The compound also exhibits antioxidant activity by scavenging reactive oxygen species and reducing malondialdehyde production . Furthermore, it inhibits the mitochondrial apoptosis pathway by decreasing the expression levels of caspase-3, cytochrome c, and Bax, while increasing the expression levels of Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over different time periods. In RAW 264.7 macrophages, the compound decreases nitric oxide production in a dose-dependent manner over 24 hours . In PC12 cells, it alleviates hypoxia-induced injury by increasing cell viability and reducing oxidative stress over a similar time frame . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving methicillin-resistant Staphylococcus aureus-induced pneumonia, the compound demonstrated dose-dependent inhibition of hemolytic activity without suppressing bacterial growth . The compound also enhanced the antibacterial potency of oxacillin in vivo
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as nitric oxide synthase and antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase . These interactions help modulate metabolic flux and reduce the levels of reactive oxygen species and other inflammatory mediators .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation within cells have not been extensively studied, but its effects on reducing nitric oxide production and oxidative stress suggest that it may be efficiently transported to sites of inflammation and oxidative damage .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively characterized. Its ability to inhibit mitochondrial apoptosis pathways and reduce oxidative stress suggests that it may localize to mitochondria and other organelles involved in these processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Norwogonin 5,7,8-trimethyl ether typically involves the methylation of Norwogonin. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 5, 7, and 8.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Norwogonin from Scutellaria indica roots, followed by methylation using industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced flavonoid structures.
Substitution: Formation of substituted flavonoid derivatives with altered functional groups.
科学的研究の応用
Norwogonin 5,7,8-trimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and its ability to scavenge reactive oxygen species.
Industry: Utilized in the development of anti-inflammatory agents and natural product-based pharmaceuticals.
類似化合物との比較
Norwogonin: The parent compound, which lacks the methyl groups at positions 5, 7, and 8.
7,8-Dihydroxyflavone: A closely related flavonoid with similar neuroprotective properties.
Baicalein: Another flavonoid from Scutellaria baicalensis with potent antioxidant activity.
Uniqueness: Norwogonin 5,7,8-trimethyl ether is unique due to its specific methylation pattern, which enhances its lipophilicity and potentially its bioavailability. This modification may also influence its interaction with biological targets, making it a valuable compound for further research .
特性
IUPAC Name |
5,7,8-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLJCKMHUJGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 5,7,8-trimethoxyflavone in nature?
A1: 5,7,8-trimethoxyflavone has been identified in various plant species. Studies have shown its presence in the roots of Osmanthus fragrans [] and the whole plants of Scutellaria moniliorrhiza []. This suggests its potential role in plant physiology and its possible applications in traditional medicine.
Q2: Has 5,7,8-trimethoxyflavone been found in Osmanthus fragrans before?
A2: No, this is a novel finding. The study on the chemical constituents of Osmanthus fragrans roots identified 13 flavonoids, including 5,7,8-trimethoxyflavone, which was isolated from this plant species for the first time [].
Q3: What is the significance of isolating 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza?
A3: The isolation of 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza is particularly noteworthy because it marks the first time this compound, along with 18 other flavonoids, has been found in this species []. Moreover, this research also identified five compounds, including 5,7,8-trimethoxyflavone, that were previously unknown within the entire Scutellaria genus []. This discovery broadens our understanding of the chemical diversity within this genus and its potential for yielding novel bioactive compounds.
Q4: Is there a way to synthesize 3,5-dihydroxy-7,8-dimethoxyflavones?
A4: Yes, a novel method for synthesizing 3,5-dihydroxy-7,8-dimethoxyflavones was developed using 3-hydroxy-5,7,8-trimethoxyflavones as a starting point [, ]. This method involves selective demethylation of the 5-methoxy group in the flavone structure, highlighting the potential for chemical modification of these compounds to explore their structure-activity relationships and potential applications.
Q5: What analytical techniques are typically used to characterize 5,7,8-trimethoxyflavone?
A5: The identification of 5,7,8-trimethoxyflavone is typically achieved through a combination of physicochemical analyses and spectral data. These methods often include techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with the determination of melting point and optical rotation [, ]. These techniques provide comprehensive information about the compound's structure and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


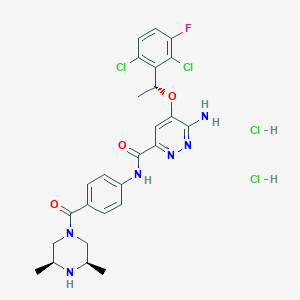
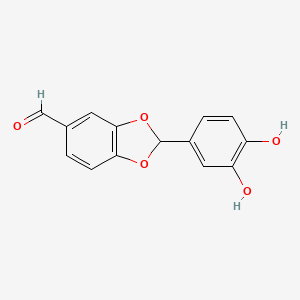
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B3028504.png)
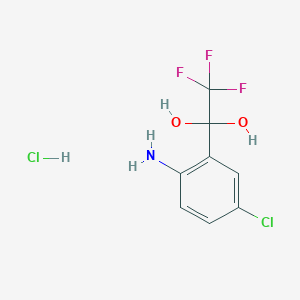
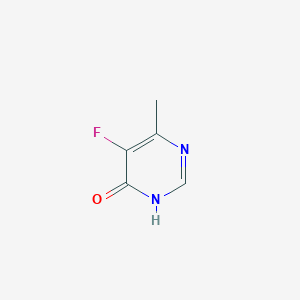

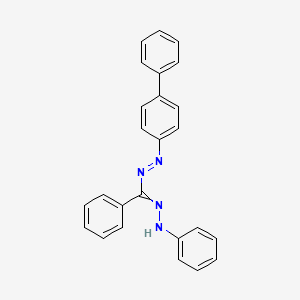
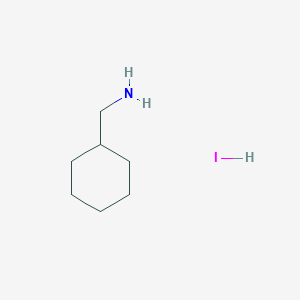
![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
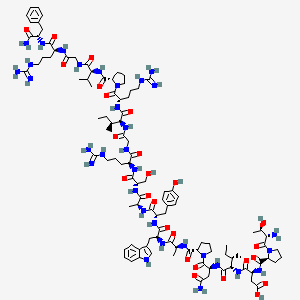
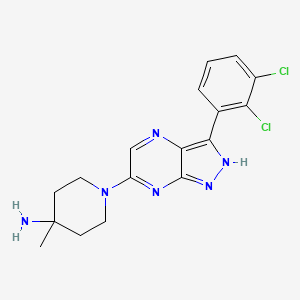
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
